Amino-Tri-(carboxyethoxymethyl)-methane

Übersicht

Beschreibung

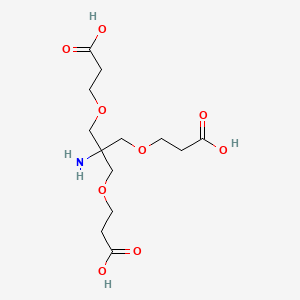

Amino-Tri-(carboxyethoxymethyl)-methane is a complex organic compound characterized by the presence of amino and carboxyethoxymethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Amino-Tri-(carboxyethoxymethyl)-methane typically involves multi-step organic reactions. One common method includes the reaction of a primary amine with a tri-functional carboxylic acid derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to enhance efficiency and scalability. The process often includes purification steps such as crystallization or chromatography to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Functional Group Reactivity Profile

The compound contains two reactive sites:

- Primary amine group (central nitrogen)

- Three terminal carboxylic acids (β-carboxyethoxy methyl branches)

| Functional Group | Reactivity Partners | Activators/Conditions | Products Formed |

|---|---|---|---|

| Amine (-NH₂) | Carboxylic acids, NHS esters | None (pH-dependent activation) | Amides, Schiff bases |

| Carboxylic Acid | Primary amines, hydroxyl groups | EDC, DCC, HATU | Amides, esters |

Data derived from synthesis protocols and bioconjugation studies .

Amine-Driven Reactions

The primary amine participates in nucleophilic reactions:

Amide Bond Formation

Reacts with activated carboxylic acids (e.g., NHS esters) without additional activators:

This reaction is pH-sensitive, optimal at 7.0–8.5 .

Schiff Base Formation

Under mild oxidative conditions, reacts with aldehydes/ketones:

Reversible process utilized in dynamic covalent chemistry .

Carboxylic Acid-Driven Reactions

The terminal -COOH groups enable conjugation via carbodiimide-mediated activation:

EDC/HATU-Mediated Amidation

Most common pathway for bioconjugation:

| Activator | Reaction Efficiency | Byproduct Solubility |

|---|---|---|

| EDC | High | Water-insoluble |

| HATU | Very High | Water-soluble |

Activation kinetics favor HATU in aqueous systems .

Esterification

Forms stable esters with hydroxyl-containing molecules (e.g., polyethylene glycol):

Requires anhydrous conditions and DMAP catalysis .

Antibody-Drug Conjugates (ADCs)

- Mechanism : Amine group links to antibody lysines; carboxylic acids conjugate cytotoxins.

- Stability : Cleavable PEG spacer enables pH-sensitive drug release .

Reaction Optimization Parameters

| Parameter | Amine Reactions | Carboxylic Acid Reactions |

|---|---|---|

| Optimal pH | 7.0–8.5 | 4.5–6.0 |

| Temperature Range | 20–25°C | 0–4°C (activation step) |

| Solvent Preference | Aqueous buffer | DMF/DMSO |

This compound’s unique trifunctional architecture enables precise control over conjugation chemistry, making it indispensable in therapeutic agent development. Its reactivity patterns align with established carbodiimide and nucleophilic substitution mechanisms, as validated by bioconjugation studies .

Wissenschaftliche Forschungsanwendungen

Antibody-Drug Conjugates (ADCs)

Overview : Amino-Tri-(carboxyethoxymethyl)-methane serves as a cleavable linker in the development of ADCs. These conjugates combine monoclonal antibodies with cytotoxic drugs to target cancer cells specifically, thereby minimizing damage to healthy tissues.

Mechanism : The compound facilitates the attachment of the drug to the antibody through its reactive carboxylic acid groups. Upon internalization by target cells, the linker is cleaved, releasing the cytotoxic agent directly inside the cancer cell.

Applications :

- Cancer Therapy : ADCs utilizing this compound have shown promise in targeting various cancers, including breast and ovarian cancers.

- Research Studies : Numerous studies have been conducted to evaluate the efficacy of ADCs using this linker. For instance, a study demonstrated improved therapeutic indices in mouse models when using ADCs linked with this compound compared to traditional chemotherapeutics alone .

Drug Delivery Systems

Overview : The compound is also employed in formulating advanced drug delivery systems, particularly for RNA interference (RNAi) applications.

Mechanism : By encapsulating small interfering RNA (siRNA) within liposomes that incorporate this compound, researchers enhance transfection efficiency and stability of the siRNA in biological environments.

Applications :

- siRNA Delivery : A notable study highlighted its role in improving the delivery efficiency of siRNA to target cells, leading to enhanced gene silencing effects .

- Vaccine Development : The compound is being explored for its potential use in vaccine formulations that require targeted delivery mechanisms .

Biochemical Assays

Overview : In biochemical research, this compound is utilized as a reagent for various assays due to its chemical properties.

Applications :

- Enzyme Inhibition Studies : The compound has been used to study enzyme activity by serving as an inhibitor or substrate in enzymatic reactions.

- Cell Signaling Pathway Analysis : It aids in investigating pathways such as MAPK/ERK and JAK/STAT by providing a means to manipulate cellular responses through targeted molecular interactions .

Data Table of Applications

Case Studies

- Case Study on ADC Development :

- siRNA Delivery Improvement :

- Enzyme Activity Modulation :

Wirkmechanismus

The mechanism by which Amino-Tri-(carboxyethoxymethyl)-methane exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the carboxyethoxymethyl groups can participate in esterification reactions. These interactions can influence biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Amino-Tri-(carboxymethyl)-methane

- Amino-Tri-(ethoxymethyl)-methane

- Amino-Tri-(hydroxymethyl)-methane

Biologische Aktivität

Amino-Tri-(carboxyethoxymethyl)-methane (ATCEM) is a compound that has garnered attention in the field of medicinal chemistry, particularly for its role as a linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This article delves into the biological activity of ATCEM, highlighting its mechanisms, applications, case studies, and relevant research findings.

ATCEM is classified as a cleavable polyethylene glycol (PEG)-based linker. Its molecular formula is with a molecular weight of 337.32 g/mol. The compound features three carboxylic acid groups that enhance its reactivity, particularly towards amine groups in the presence of coupling agents like EDC or HATU, facilitating the formation of stable amide bonds .

Antibody-Drug Conjugates (ADCs) :

ADCs are composed of an antibody linked to a cytotoxic drug via a linker. The role of ATCEM in ADCs is crucial as it allows for selective targeting of cancer cells while minimizing damage to healthy tissues. The cleavable nature of the linker ensures that the cytotoxic agent is released within the target cells, enhancing therapeutic efficacy .

Proteolysis-Targeting Chimeras (PROTACs) :

ATCEM also functions as a linker in PROTACs, which are bifunctional molecules designed to recruit E3 ubiquitin ligases to specific target proteins, leading to their degradation via the ubiquitin-proteasome system. This innovative approach allows for targeted protein degradation, offering a novel strategy for therapeutic intervention in various diseases .

In Vitro Studies

In vitro studies have demonstrated that ATCEM-linked ADCs exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported that ADCs utilizing ATCEM showed enhanced internalization and improved therapeutic indices compared to traditional ADC linkers .

Case Studies

- Case Study on Cancer Treatment :

- Case Study on PROTAC Development :

Data Tables

The following table summarizes key properties and findings related to this compound:

| Property/Study | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 337.32 g/mol |

| Role | Linker in ADCs and PROTACs |

| Mechanism | Facilitates selective targeting and degradation of proteins |

| In Vitro Efficacy | Significant cytotoxicity against cancer cell lines |

| Case Study Findings | Enhanced internalization and therapeutic indices compared to traditional linkers |

Eigenschaften

IUPAC Name |

3-[2-amino-3-(2-carboxyethoxy)-2-(2-carboxyethoxymethyl)propoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO9/c14-13(7-21-4-1-10(15)16,8-22-5-2-11(17)18)9-23-6-3-12(19)20/h1-9,14H2,(H,15,16)(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOSHMSOMAHCEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(COCCC(=O)O)(COCCC(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.